2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide
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Overview
Description
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active compound that can transfer electrons to other molecules, making it a useful tool in studying redox reactions and oxidative stress.
Mechanism of Action
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide acts as an electron acceptor and can transfer electrons to other molecules, such as NADH and NADPH. This results in the generation of ROS, which can cause oxidative stress and damage to cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to inhibit the activity of complex I and III of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress and apoptosis in various cell types, including cancer cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to induce mitochondrial dysfunction and disrupt cellular metabolism. In addition, 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be useful in studying the role of oxidative stress in various diseases. However, one limitation of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide include investigating its role in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and duration of exposure to 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments. Finally, the development of new compounds based on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is synthesized by reacting 8-nitroquinoline-4-carboxylic acid with 2,2-dimethyl-1,3-propanediamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide as a yellow solid.
Scientific Research Applications
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been used in various scientific research studies, including investigating oxidative stress, mitochondrial dysfunction, and redox signaling pathways. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial electron transport chain. This makes 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide a valuable tool in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
2,2-dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,13(15)19)8-17-10-6-7-16-12-9(10)4-3-5-11(12)18(20)21/h3-7H,8H2,1-2H3,(H2,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCRBKLFBNEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide |
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